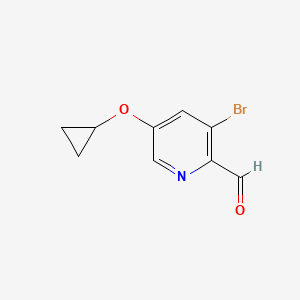
3-Bromo-5-cyclopropoxypicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-cyclopropoxypicolinaldehyde is a chemical compound with the molecular formula C9H8BrNO2 and a molecular weight of 242.07 g/mol It is a derivative of picolinaldehyde, featuring a bromine atom at the 3-position and a cyclopropoxy group at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-cyclopropoxypicolinaldehyde can be achieved through several methods. One common approach involves the bromination of 5-cyclopropoxypicolinaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalytic systems to facilitate the bromination process can enhance the efficiency and selectivity of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-cyclopropoxypicolinaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-Bromo-5-cyclopropoxypicolinic acid.
Reduction: 3-Bromo-5-cyclopropoxypicolinyl alcohol.
Scientific Research Applications
3-Bromo-5-cyclopropoxypicolinaldehyde has several applications in scientific research:
Medicine: Research into its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-cyclopropoxypicolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom may also contribute to the compound’s reactivity by participating in halogen bonding or other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-chloropicolinaldehyde: Similar structure but with a chlorine atom instead of a cyclopropoxy group.
3-Bromo-2-formylfuran: Contains a bromine atom and an aldehyde group but has a furan ring instead of a pyridine ring.
Uniqueness
3-Bromo-5-cyclopropoxypicolinaldehyde is unique due to the presence of both a bromine atom and a cyclopropoxy group on the picolinaldehyde scaffold. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C9H8BrNO2 |
|---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
3-bromo-5-cyclopropyloxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H8BrNO2/c10-8-3-7(13-6-1-2-6)4-11-9(8)5-12/h3-6H,1-2H2 |
InChI Key |
HFZHSDWFBFWPEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(N=C2)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















